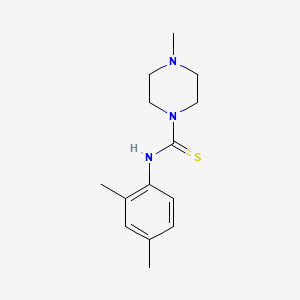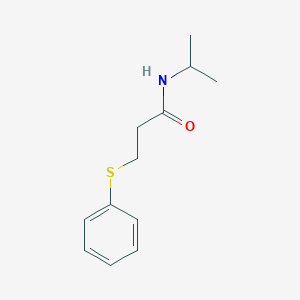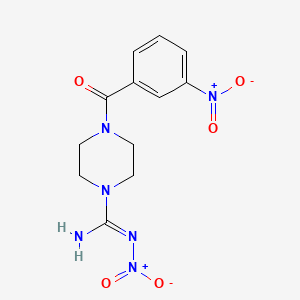
N~2~-(3-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3-chlorophenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 057148B, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a selective blocker of the T-type calcium channel, which plays a crucial role in various physiological and pathological processes.
Mecanismo De Acción
The mechanism of action of CGP 057148B involves the selective blockade of the T-type calcium channel. The T-type calcium channel is a low-voltage-activated calcium channel that plays a crucial role in various physiological and pathological processes, including neuronal excitability, synaptic transmission, and cardiac function. By blocking the T-type calcium channel, CGP 057148B reduces the influx of calcium ions into cells, thereby decreasing neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
CGP 057148B has been found to have various biochemical and physiological effects. The compound has been shown to reduce neuronal excitability and synaptic transmission, which may have therapeutic implications for the treatment of epilepsy and neuropathic pain. CGP 057148B has also been found to have cardioprotective effects by reducing the incidence of arrhythmias and improving cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CGP 057148B has several advantages for lab experiments. The compound is highly selective for the T-type calcium channel, making it a useful tool for studying the role of this channel in various physiological and pathological processes. However, the synthesis of CGP 057148B is a time-consuming process that requires a high level of expertise and precision, which may limit its use in some labs.
Direcciones Futuras
There are several future directions for the study of CGP 057148B. One potential direction is the development of new analogs of the compound that have improved pharmacokinetic properties and therapeutic efficacy. Another direction is the investigation of the role of the T-type calcium channel in other diseases, such as cancer and neurodegenerative disorders. Additionally, the use of CGP 057148B in combination with other drugs may have synergistic effects and improve therapeutic outcomes.
Métodos De Síntesis
The synthesis of CGP 057148B involves a series of complex chemical reactions. The compound is synthesized through a multi-step process that involves the reaction of various reagents and solvents. The synthesis of CGP 057148B is a time-consuming process that requires a high level of expertise and precision.
Aplicaciones Científicas De Investigación
CGP 057148B has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including epilepsy, neuropathic pain, and cardiovascular diseases. CGP 057148B has been found to be a potent and selective blocker of the T-type calcium channel, which is involved in the regulation of neuronal excitability and synaptic transmission.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-17-15(19)11-18(13-7-5-6-12(16)10-13)22(20,21)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIXFIQEXQBGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5860362.png)
![N-(4-methylbenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5860375.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(isobutyrylamino)benzamide](/img/structure/B5860381.png)
amino]methyl}phenol](/img/structure/B5860386.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5860392.png)

![4-{[3-(1-naphthyl)acryloyl]amino}benzamide](/img/structure/B5860407.png)




![methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B5860457.png)
![2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5860471.png)
